8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
Description
Properties
Molecular Formula |
C9H6F3NOS |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
8-(trifluoromethyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14) |
InChI Key |
PLPPYWBLKDHQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2S1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
NaH/DMF-Mediated Alkylation
One common approach involves the alkylation of 2H-1,4-benzothiazin-3(4H)-one derivatives using sodium hydride (NaH) in dimethylformamide (DMF) as solvent. This method facilitates the formation of 2-alkylated benzothiazinones with yields sensitive to reaction temperature and stoichiometry. The trifluoromethyl group can be introduced via appropriately substituted starting materials or intermediates.
- Key parameters:
- Solvent: DMF (polar aprotic, enhances nucleophilicity)
- Base: Sodium hydride (strong base, requires anhydrous conditions)
- Temperature: Typically 0°C to 40°C to minimize side reactions
- Purification: Column chromatography or recrystallization to achieve high purity
Cyclization Using T3P-Mediated Method
An alternative method involves the cyclization of imines with thiosalicylic acid mediated by 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P). This reaction proceeds at room temperature, yielding benzothiazinone derivatives efficiently. Although this method was demonstrated for 1,3-benzothiazin-4-ones, it provides a conceptual basis for related benzothiazinone syntheses, including fluorinated analogs.
- Reaction conditions:
- Solvent: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran
- Base: Pyridine
- Catalyst: T3P (50% solution in 2-methyltetrahydrofuran)
- Temperature: Room temperature, overnight reaction
- Workup: Extraction with dichloromethane and water, followed by purification
Photoredox Catalysis Under Visible Light
Emerging methods include photoredox catalysis to facilitate functionalization or cyclization steps under visible light irradiation. This green chemistry approach can improve selectivity and reduce harsh reaction conditions, although specific protocols for the trifluoromethyl benzothiazinone are less documented.
Condensation and Bromination Routes
Literature reports the synthesis of benzothiazine derivatives via condensation of 2-aminothiophenol with appropriate electrophilic partners, followed by bromination and further substitution. For example, tetracyclic 1,4-benzothiazines were synthesized by condensation of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones with 2-aminothiophenols in refluxing ethanol. This method can be adapted for trifluoromethyl-substituted analogs by using appropriately substituted starting materials.
Representative Synthetic Procedure Example
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Alkylation | 2H-1,4-benzothiazin-3(4H)-one, NaH, DMF | Deprotonation followed by alkylation with trifluoromethyl-substituted alkyl halide | Yield depends on temperature and stoichiometry; optimized at 0–40°C |
| 2. Cyclization | Imine intermediate, thiosalicylic acid, T3P, pyridine, THF | Room temperature cyclization to form benzothiazinone core | High yield, mild conditions |
| 3. Purification | Column chromatography (ethyl acetate/hexane) | Isolation of pure product | Purity >95% |
Characterization Techniques
To confirm the structure and purity of 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one, the following spectroscopic methods are employed:
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Aromatic protons appear typically at δ 6.8–7.5 ppm.
- ^13C NMR: Carbonyl carbons near δ ~170 ppm; trifluoromethyl carbon shows characteristic shifts.
- ^19F NMR: The trifluoromethyl group exhibits a distinct quartet due to coupling.
- Gas Chromatography-Mass Spectrometry (GC/MS):
- Molecular ion peak corresponding to the compound’s molecular weight (approx. 233 g/mol).
- Fragmentation patterns consistent with loss of CO or CF3 groups.
- Infrared Spectroscopy (IR):
- Strong absorption near 1648 cm^-1 for the carbonyl group.
- X-ray Crystallography:
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| NaH/DMF Alkylation | Sodium hydride, DMF, alkyl halide | 0–40°C, anhydrous | High selectivity, controllable alkylation | Requires strict moisture control |
| T3P-Mediated Cyclization | Imine, thiosalicylic acid, T3P, pyridine | Room temperature, overnight | Mild conditions, good yields | Limited to suitable imine substrates |
| Photoredox Catalysis | Photoredox catalyst, visible light | Ambient, green chemistry | Environmentally friendly | Less established for this compound |
| Condensation/Bromination | 2-aminothiophenol, brominating agents | Reflux in ethanol | Access to complex derivatives | Multi-step, longer reaction times |
Chemical Reactions Analysis
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazinone core to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazinone ring, often facilitated by the electron-withdrawing trifluoromethyl group
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with enzymes and receptors, often leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used as a precursor in organic synthesis.
Trifluoromethylketones: Compounds with a trifluoromethyl group attached to a ketone, known for their use in medicinal chemistry.
Trifluoromethylstyrenes: Versatile intermediates for the synthesis of more complex fluorinated compounds.
Biological Activity
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one is a compound of interest due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
- Molecular Formula: C₉H₆F₃NOS
- Molecular Weight: 233.21 g/mol
- CAS Number: 1890392-23-0
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that this compound shows effectiveness against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, displaying inhibitory concentrations (IC50 values) in the low micromolar range.
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| This compound | S. aureus | 5.2 |
| This compound | E. coli | 7.1 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study:
In a study by Torres-García et al., the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, resulting in a significant reduction in cell viability at concentrations above 10 µM. The study highlighted the compound's potential as a lead structure for further development into anticancer agents.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests that it may be useful in treating inflammatory diseases.
The biological activities of this compound are believed to be linked to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism and tumor progression.
- Cytokine Modulation: It potentially alters the expression levels of cytokines involved in inflammation and immune responses.
Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for drug development, particularly in the fields of antimicrobial and anticancer therapies. Future research should focus on:
- In Vivo Studies: To validate the efficacy observed in vitro.
- Mechanistic Studies: To elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies: To optimize its pharmacological properties.
Q & A
Basic: What are the recommended synthetic routes for 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one, and how can reaction conditions be optimized?
Answer:
The synthesis of benzothiazinone derivatives often involves cyclization reactions or functionalization of pre-existing scaffolds. For example, a NaH/DMF-mediated alkylation method was used to synthesize 2-alkylated 2H-1,4-benzothiazin-3(4H)-ones with yields dependent on reaction temperature and stoichiometry . Optimization may include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.
- Catalyst/base tuning : Sodium hydride (NaH) is effective for deprotonation but requires strict anhydrous conditions.
- Temperature control : Reactions at 0°C–40°C minimize side reactions .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (e.g., 97% yield achieved for a benzoxazinone analog via reflux and filtration) .
Basic: How can spectroscopic techniques (NMR, GC/MS) confirm the identity of this compound?
Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170 ppm). The trifluoromethyl group (CF₃) shows a distinct quartet in 19F NMR .
- GC/MS : Molecular ion peaks (e.g., m/z 219 for a benzoxazinone derivative) and fragmentation patterns (e.g., loss of CO or CF₃ groups) validate the structure .
- Cross-validation : Compare data with structurally similar compounds, such as 4-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] derivatives, where triazole protons appear at δ 7.2–7.8 ppm .
Advanced: How can X-ray crystallography resolve structural ambiguities in trifluoromethyl-substituted benzothiazinones?
Answer:
Crystallography provides unambiguous bond-length and torsion-angle data. For example:
- Packing interactions : In 2-(4-chlorobenzoylmethyl)-2H-1,4-benzothiazin-3(4H)-one, the carbonyl group forms hydrogen bonds with adjacent molecules, stabilizing the lattice .
- Conformational analysis : The trifluoromethyl group’s orientation (e.g., axial vs. equatorial) influences electronic properties and reactivity. Compare with analogs like 2-(2-(4-bromophenyl)-2-oxoethyl)-4H-benzo-1,4-thiazin-3-one, where steric effects alter crystal symmetry .
Advanced: What computational methods are suitable for predicting the bioactivity of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity, particularly for the CF₃ group.
- Molecular docking : Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using software like AutoDock. Correlate binding affinity with experimental IC₅₀ values from benzoxazinone antifungal studies .
- QSAR models : Use substituent descriptors (Hammett σ, π parameters) to predict logP and bioavailability .
Advanced: How do substituents at the 2-position influence the stability and reactivity of benzothiazinones?
Answer:
- Electron-withdrawing groups (e.g., CF₃) : Increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. This is critical for designing prodrugs or covalent inhibitors.
- Steric effects : Bulky substituents (e.g., benzyltriazole) reduce rotational freedom, as seen in 4-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] derivatives, which exhibit restricted conformational dynamics .
- Comparative studies : Analyze analogs like 8-hydroxy-2H-1,4-benzoxazin-3(4H)-one, where hydroxyl groups participate in intramolecular H-bonding, stabilizing the enol form .
Basic: What safety protocols are essential when handling trifluoromethylated benzothiazinones?
Answer:
- Personal protective equipment (PPE) : Use chemical-resistant gloves (nitrile), safety goggles, and lab coats .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., DMF vapors) .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the CF₃ group .
Advanced: How can contradictory spectroscopic data from different synthesis batches be systematically analyzed?
Answer:
- Error source identification : Check for impurities (e.g., unreacted starting materials) via TLC or HPLC.
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.
- Reproducibility testing : Repeat reactions under identical conditions and compare with published data (e.g., GC/MS fragmentation of benzoxazinones ).
Advanced: What strategies improve the solubility of this compound in aqueous media for biological assays?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 2-position.
- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability.
- Micellar encapsulation : Employ surfactants like Tween-80 to enhance dispersion .
Basic: What are the key differences in reactivity between benzothiazinones and benzoxazinones?
Answer:
- Heteroatom effects : Sulfur in benzothiazinones lowers the LUMO energy compared to oxygen in benzoxazinones, increasing electrophilicity.
- Hydrolysis susceptibility : Benzoxazinones undergo faster ring-opening in acidic conditions due to weaker C–O vs. C–S bonds .
Advanced: How can structure-activity relationship (SAR) studies guide the design of novel trifluoromethylated benzothiazinones?
Answer:
- Substituent scanning : Synthesize analogs with varying groups at positions 2 and 8 (e.g., Cl, Br, OMe) and test bioactivity.
- Pharmacophore mapping : Identify essential motifs (e.g., CF₃ at position 8) using 3D-QSAR.
- Metabolic profiling : Assess stability in liver microsomes to prioritize compounds with longer half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
